P-2281

Ulcerative colitis IBD mTOR inhibition

P-2281 is a structurally distinct haloacyl aminopyridine mTOR kinase inhibitor—not a rapalog—providing dual mTORC1/C2 inhibition with a unique cytokine profile: suppresses IFN-γ, spares TNF-α. Validated in DSS-colitis (5 mg/kg/day i.p.), it reduces weight loss, rectal bleeding, disease activity index, colon shortening, edema, and leukocyte infiltration while protecting crypts. mTOR inhibition in colon cancer cells supports colorectal cancer and IBD research. Choose P-2281 for compound-specific pathway interrogation. RUO.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
Cat. No. B1678141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-2281
Synonyms2-chloro-N-(6-cyanopyridin-3-yl)propanamide
P 2281
P-2281
P2281 cpd
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CN=C(C=C1)C#N)Cl
InChIInChI=1S/C9H8ClN3O/c1-6(10)9(14)13-8-3-2-7(4-11)12-5-8/h2-3,5-6H,1H3,(H,13,14)
InChIKeyVFOLQYOVUCHHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P-2281 for Scientific Procurement: mTOR Inhibitor Profile and Baseline Characterization


P-2281 (CAS: 1112994-35-0) is a haloacyl aminopyridine-based small molecule mTOR inhibitor with a molecular weight of 209.63 g/mol and the chemical formula C9H8ClN3O . The compound is classified as a mechanistic target of rapamycin (mTOR) kinase antagonist and has been studied primarily in the context of inflammatory bowel disease, specifically ulcerative colitis [1]. P-2281 demonstrates dual functional relevance in both cancer and inflammation research due to mTOR's central role in cell proliferation and immune regulation . The compound is available from multiple research chemical suppliers as a white to off-white solid powder with high solubility in DMSO (≥125 mg/mL) and is intended exclusively for laboratory research use [2].

Why Generic mTOR Inhibitor Substitution Fails for P-2281 Procurement


Generic substitution among mTOR inhibitors is scientifically invalid due to substantial mechanistic and pharmacological heterogeneity within this class. mTOR inhibitors differ fundamentally in their binding modes: allosteric inhibitors (e.g., rapamycin and its analogs, termed rapalogs) bind to the FKBP12-mTOR complex and primarily inhibit only mTOR Complex 1 (mTORC1), leaving mTOR Complex 2 (mTORC2) signaling largely intact or even paradoxically activated via feedback loops [1]. In contrast, ATP-competitive mTOR kinase inhibitors (e.g., AZD8055, Torin1) directly target the mTOR catalytic domain and inhibit both mTORC1 and mTORC2, but exhibit widely varying selectivity profiles against related PI3K family kinases [2]. P-2281 belongs to a distinct structural class—the haloacyl aminopyridines—and its specific binding characteristics, selectivity fingerprint, and downstream pathway effects cannot be inferred from other mTOR inhibitors without direct comparative data [3]. Furthermore, functional outcomes in disease-relevant models, such as cytokine suppression profiles and in vivo efficacy in colitis, are compound-specific and do not translate across mTOR inhibitors [4]. For rigorous and reproducible research, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

P-2281 Quantitative Evidence Guide: Comparator-Based Differentiation for Procurement


P-2281 In Vivo Efficacy: DSS-Induced Colitis Weight Loss Protection

In the dextran sulfate sodium (DSS)-induced murine colitis model, P-2281 administered intraperitoneally at 5 mg/kg/day significantly protected against disease-induced body weight loss. The study reports macroscopic colon observations demonstrating that P-2281 treatment inhibited DSS-induced weight loss, improved rectal bleeding index, decreased disease activity index, and reversed DSS-induced colon shortening [1]. This in vivo efficacy profile establishes P-2281 as a reference compound for colitis research among mTOR inhibitors, though direct head-to-head comparisons with other mTOR inhibitors in this same model are not available in the published literature.

Ulcerative colitis IBD mTOR inhibition in vivo efficacy

P-2281 Cytokine Suppression Selectivity: Differential IFN-γ vs. TNF-α Inhibition

In vitro and in vivo cytokine production assays revealed that P-2281 exhibits preferential inhibitory effects on T cell function, as evidenced by diminished induced interferon-gamma (IFN-γ) production without affecting tumor necrosis factor-alpha (TNF-α) production [1]. This selective cytokine suppression profile differs from that reported for rapamycin in certain inflammatory contexts, where rapamycin has been shown to suppress both IFN-γ and TNF-α production in activated T cells [2]. The differential cytokine modulation may have implications for therapeutic applications where sparing TNF-α-mediated pathways is desirable.

Cytokine profiling T cell immunology IFN-γ TNF-α

P-2281 Target Engagement: mTOR Activation Blockade in Colitis Tissue

Western blot analysis of colonic tissues from DSS-treated mice demonstrated that P-2281 administration blocks DSS-induced activation of mTOR, confirming direct target engagement and pharmacodynamic activity in the disease-relevant tissue [1]. Additionally, in vitro studies using colon cancer cells showed that P-2281 inhibits mTOR activity as measured by Western blot analysis and cell-based ELISA assays [1]. This target engagement evidence in both cellular and tissue contexts provides mechanistic validation that distinguishes P-2281 from compounds lacking demonstrated mTOR pathway modulation in colitis models.

Target engagement Western blot mTOR signaling pharmacodynamics

P-2281 Histological Protection: Leukocyte Infiltration and Crypt Damage Reduction

Histological analyses of colonic tissues from DSS-induced colitis mice revealed that P-2281 treatment distinctly attenuated DSS-induced edema, prominently diminished leukocyte infiltration in the colonic mucosa, and resulted in protection against DSS-induced crypt damage [1]. These histological improvements correlate with the macroscopic disease activity improvements described above and provide tissue-level evidence of anti-inflammatory efficacy. The reduction in leukocyte infiltration is consistent with the compound's observed inhibition of T cell function and suppression of pro-inflammatory mediator synthesis and release [1].

Histopathology intestinal inflammation leukocyte infiltration crypt protection

P-2281 in Vitro mTOR Inhibition in Colon Cancer Cells

In vitro studies using colon cancer cell lines demonstrated that P-2281 inhibits mTOR activity as assessed by Western blot analysis and cell-based ELISA assays [1]. At a concentration of 30 μM, P2281 diminished induced IFN-γ production without affecting TNF-α production in cellular assays . This in vitro activity profile establishes baseline cellular potency for the compound in colon-derived cells, though specific IC50 values for mTOR inhibition are not reported in the primary literature. The demonstrated activity in colon cancer cells is consistent with the compound's anticancer and anti-inflammatory efficacies described in vendor documentation.

Colon cancer mTOR activity Western blot ELISA

P-2281 Optimal Application Scenarios for Scientific Research Procurement


Ulcerative Colitis and IBD Preclinical Efficacy Studies

P-2281 is optimally deployed in DSS-induced murine colitis models for evaluating mTOR pathway modulation in inflammatory bowel disease (IBD). The compound has demonstrated statistically significant protection against weight loss, improved rectal bleeding index, decreased disease activity index, and reversed colon shortening in this model at 5 mg/kg/day intraperitoneal dosing [1]. Researchers investigating mTOR's role in intestinal inflammation or screening mTOR-targeted therapeutics for colitis should consider P-2281 as a tool compound with validated in vivo efficacy in this specific disease context [1].

T Cell-Specific Cytokine Pathway Dissection

For studies requiring differential cytokine modulation, P-2281 offers a distinctive suppression profile: it diminishes IFN-γ production while sparing TNF-α production [1]. This selective effect on T cell-derived cytokines distinguishes P-2281 from mTOR inhibitors that broadly suppress multiple cytokine pathways. Researchers investigating T cell-mediated inflammation, IFN-γ-dependent pathological processes, or the specific contribution of mTOR signaling to Th1-type responses may find P-2281 particularly useful for pathway dissection experiments [1].

Colorectal Cancer and mTOR Pathway Research

Given that mTOR is implicated in colon carcinogenesis and P-2281 demonstrates mTOR inhibitory activity in colon cancer cells [1], the compound is suitable for colorectal cancer research applications investigating the mTOR signaling axis. Studies examining the intersection of chronic inflammation and colorectal cancer development—where mTOR plays a dual role in both processes—represent a particularly relevant application scenario for this compound [1].

Leukocyte Infiltration and Mucosal Immunity Studies

Histological analyses confirm that P-2281 distinctly attenuates edema and prominently diminishes leukocyte infiltration in the colonic mucosa while protecting against crypt damage [1]. These tissue-level effects make P-2281 a candidate tool compound for research examining leukocyte trafficking, mucosal immune responses, or intestinal barrier function in the context of mTOR-mediated inflammatory processes [1].

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